2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated precursor.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole and pyridine rings can interact with various biological pathways. These interactions can lead to the inhibition of microbial growth or modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-SULFAMOYLPHENYL)-4-METHYLTHIAZOLE-5-CARBOXAMIDE
- 4-METHYL-2-(4-SULFAMOYLPHENYL)THIAZOLE-5-CARBOXAMIDE
Uniqueness
2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of both a sulfonamide group and a pyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClN4O3S2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-12-6-8-19-9-7-12)26-17(21-11)22-27(24,25)14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
DBESHBHFTFLIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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